molecular formula C16H19N3O B7472947 [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone

[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7472947
M. Wt: 269.34 g/mol
InChI Key: NHXSEXZIOGXPGP-UHFFFAOYSA-N
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Description

[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of enzymes that contribute to the formation of beta-amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone may also help to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are depleted in Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of neurological disorders. Additionally, [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone has been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone in lab experiments is its relatively low toxicity profile, which allows for higher doses to be administered without causing harm to the test subjects. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target the relevant pathways.

Future Directions

There are several future directions for research on [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other neurological disorders. Additionally, there is a need for clinical trials to determine the safety and efficacy of [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone in humans.

Synthesis Methods

[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 1-(4-methylphenyl)-1H-pyrazol-5-amine. The final step involves the reaction of the resulting pyrazolylhydrazone with pyrrolidine-2,5-dione to obtain [5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone.

Scientific Research Applications

[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-5-7-14(8-6-12)19-13(2)15(11-17-19)16(20)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSEXZIOGXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone

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